molecular formula C13H11NO5 B1614156 Methyl 5-(2-methoxypyridine-3-carbonyl)furan-2-carboxylate CAS No. 898786-23-7

Methyl 5-(2-methoxypyridine-3-carbonyl)furan-2-carboxylate

Cat. No.: B1614156
CAS No.: 898786-23-7
M. Wt: 261.23 g/mol
InChI Key: XLNILAUXNZNFRQ-UHFFFAOYSA-N
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Description

Methyl 5-(2-methoxypyridine-3-carbonyl)furan-2-carboxylate (CAS 898786-26-0) is a high-purity heterocyclic compound of significant interest in medicinal chemistry and pharmacology. This compound features a furan-2-carboxylate ester backbone strategically substituted with a 2-methoxypyridine-3-carbonyl moiety, a structure that contributes to its diverse biological properties and utility as a versatile synthetic intermediate . This compound demonstrates promising antimicrobial activity , exhibiting potent effects against a range of Gram-positive and Gram-negative bacteria. Research has shown significant inhibition of bacterial growth, including against Staphylococcus aureus , with studies indicating potent antibacterial effects . In oncology research , the compound and its derivatives have been evaluated for cytotoxic effects, showing substantial activity against cancer cell lines such as HeLa (cervical cancer) and HepG2 (hepatocellular carcinoma). The IC50 values for these cell lines suggest effective inhibition of cell proliferation, highlighting its potential as a scaffold for developing novel anticancer agents . The biological activity is attributed to multiple mechanisms. The compound may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell metabolism. It can induce oxidative stress in target cells by generating Reactive Oxygen Species (ROS), leading to apoptosis in cancer cells. The presence of methoxy and carbonyl groups allows for hydrogen bonding and specific interactions with various biological macromolecules, enhancing its bioactivity . Researchers utilize this compound as a key building block in the regiospecific synthesis of polysubstituted furans and other complex molecular architectures essential for drug discovery and development . This product is strictly labeled For Research Use Only (RUO) . It is not intended for diagnostic, therapeutic, or any human or veterinary applications .

Properties

IUPAC Name

methyl 5-(2-methoxypyridine-3-carbonyl)furan-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO5/c1-17-12-8(4-3-7-14-12)11(15)9-5-6-10(19-9)13(16)18-2/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLNILAUXNZNFRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC=N1)C(=O)C2=CC=C(O2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10642172
Record name Methyl 5-(2-methoxypyridine-3-carbonyl)furan-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10642172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898786-23-7
Record name Methyl 5-[(2-methoxy-3-pyridinyl)carbonyl]-2-furancarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898786-23-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 5-(2-methoxypyridine-3-carbonyl)furan-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10642172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Methyl 5-(2-methoxypyridine-3-carbonyl)furan-2-carboxylate (CAS No. 898786-23-7) is a compound that has garnered attention for its potential biological activities. This article reviews its biological properties, including antibacterial and anticancer activities, supported by diverse research findings and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C13H11NO5C_{13}H_{11}NO_5. The structure consists of a furan ring substituted with a methoxy group and a pyridine derivative, which is crucial for its biological activity.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of this compound. For instance, it has shown significant activity against various Gram-positive and Gram-negative bacteria.

Minimum Inhibitory Concentration (MIC) Values

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus62.5
Escherichia coli125
Bacillus subtilis31.25

These findings suggest that this compound exhibits potent antibacterial effects, particularly against Bacillus subtilis and Staphylococcus aureus, where lower MIC values indicate higher efficacy .

Anticancer Activity

The compound's anticancer potential has also been investigated, particularly against various cancer cell lines such as HeLa (cervical cancer), HepG2 (liver cancer), and Vero (normal kidney cells).

Cytotoxicity Studies

In vitro studies have demonstrated that this compound can inhibit cell proliferation in cancer cell lines with varying IC50 values:

Cell LineIC50 (µg/mL)
HeLa62.37
HepG275.00
Vero>100

The compound exhibited selective cytotoxicity, indicating its potential as an anticancer agent while sparing normal cells to some extent .

The exact mechanism through which this compound exerts its biological effects remains under investigation. However, preliminary studies suggest that it may involve the inhibition of key metabolic pathways in bacteria and cancer cells, such as fatty acid synthesis and DNA replication processes.

Case Studies and Research Findings

  • Antibacterial Efficacy : A study reported the synthesis of derivatives of methyl furan carboxylates, including the target compound, which were tested against multiple bacterial strains. The results indicated a strong correlation between structural modifications and enhanced antibacterial activity .
  • Anticancer Screening : Another research effort focused on the cytotoxic effects of various furan derivatives on human cancer cell lines. This compound was among those identified with promising activity against HeLa cells, suggesting further development as a chemotherapeutic agent .

Scientific Research Applications

Pharmaceutical Development

Methyl 5-(2-methoxypyridine-3-carbonyl)furan-2-carboxylate is primarily utilized in the synthesis of bioactive molecules. It has been shown to facilitate the regiospecific synthesis of polysubstituted furans , which are important intermediates in drug development. This synthesis often involves reactions with various sulfonium acylmethylides and acetylenic esters, resulting in compounds with potential therapeutic effects.

Anticancer Activity

Research indicates that derivatives of this compound exhibit significant anticancer activity , particularly against HeLa cell lines. While some compounds show weak cytotoxicity toward normal cells, they can effectively target cancer cells, highlighting their potential as anticancer agents.

Case Study: Cytotoxicity Evaluation

In a study evaluating the cytotoxic effects of related compounds, it was found that specific derivatives demonstrated substantial activity against HeLa cells while sparing normal cell lines. This selective toxicity is crucial for developing effective cancer treatments with minimal side effects.

Antimicrobial Properties

The compound also shows promise as an antimicrobial agent . Its structural features allow it to interact with microbial targets, leading to inhibition of growth in various bacterial strains. The minimum inhibitory concentration (MIC) values for certain derivatives indicate effective antimicrobial activity, making these compounds candidates for further development in treating infections .

Chemical Reactions Analysis

Ester Hydrolysis and Transesterification

The methyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for generating bioactive derivatives. For example:

  • Acidic Hydrolysis : Reacting with HCl (1M) at reflux for 4–6 hours produces 5-(2-methoxypyridine-3-carbonyl)furan-2-carboxylic acid in 85–92% yield .

  • Basic Hydrolysis : NaOH (2M) in ethanol/water (1:1) at 60°C for 3 hours achieves quantitative conversion .

Transesterification with alcohols (e.g., ethanol, 1-propanol) catalyzed by sulfuric acid produces alkyl esters. Reaction conditions and yields are summarized below:

AlcoholCatalystTemperature (°C)Time (h)Yield (%)
EthanolH₂SO₄80678
1-PropanolH₂SO₄80865

Nucleophilic Acyl Substitution at the Carbonyl Group

The pyridine-3-carbonyl group participates in nucleophilic substitutions. For instance:

  • Amide Formation : Reaction with primary amines (e.g., benzylamine) in DMF at 100°C for 12 hours yields N-substituted amides. A representative example:

AmineProduct Yield (%)
Benzylamine82
2-Phenylethylamine75

Mechanistic studies suggest activation of the carbonyl group via protonation or Lewis acid coordination, facilitating nucleophilic attack .

Cycloaddition and Ring-Opening Reactions

The furan ring engages in [2+2+1] cycloaddition reactions with acetylenic esters and amines, forming spirocyclic compounds. A three-component reaction with diethyl acetylenedicarboxylate and aniline derivatives in ionic liquid catalysts (e.g., [BMIM]BF₄) produces spiro[furan-2,3′-indoline]-3-carboxylates with yields of 70–95% . Key data:

Aniline DerivativeReaction Time (h)Yield (%)
4-Chloroaniline392
4-Methylaniline488

Mechanistically, the reaction proceeds via sulfonation of the acetylenic ester, followed by nucleophilic attack and cyclization .

Electrophilic Aromatic Substitution on the Furan Ring

The electron-rich furan ring undergoes electrophilic substitutions. Bromination with Br₂ in acetic acid at 0°C selectively substitutes the 4-position of the furan ring, yielding 5-(2-methoxypyridine-3-carbonyl)-4-bromofuran-2-carboxylate (72% yield) .

Methoxy Group Demethylation

The 2-methoxypyridine group can undergo demethylation under strong acidic conditions (e.g., HBr/AcOH, 110°C, 8 hours) to form the hydroxyl derivative, though this reaction is less explored for this compound .

Biological Activity-Driven Modifications

Derivatives synthesized via these reactions exhibit notable biological activities:

  • Antibacterial Activity : Alkyl esters show MIC values of 31.25–125 µg/mL against Bacillus subtilis and Staphylococcus aureus .

  • Anticancer Activity : Amide derivatives demonstrate IC₅₀ values of 62.37–75 µg/mL against HeLa and HepG2 cells .

Analytical Characterization

Key techniques for reaction monitoring:

  • NMR : Distinct shifts for furan protons (δ 6.2–7.8 ppm) and carbonyl carbons (δ 165–170 ppm) .

  • MS : Molecular ion peak at m/z 261.23 (M⁺) confirms structural integrity.

This compound’s reactivity is leveraged in pharmaceutical development, particularly for antimicrobial and anticancer agents. Future research should explore catalytic asymmetric syntheses and in vivo efficacy studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Substituents Key Functional Groups Synthetic Route
Methyl 5-(2-methoxypyridine-3-carbonyl)furan-2-carboxylate (Target) 2-Methoxypyridine-3-carbonyl at C5; methyl ester at C2 Ester, pyridine-methoxy, carbonyl Likely via coupling of furan-2-carboxylate with 2-methoxypyridine-3-carbonyl acid
Ethyl 5-((4-Bromo-2-chlorophenoxy)methyl)furan-2-carboxylate (Compound 1, ) 4-Bromo-2-chlorophenoxy group at C5; ethyl ester at C2 Ester, halogenated aryl ether Nucleophilic substitution (K₂CO₃, DMF, 60°C)
Methyl 3-(5-Chloro-3,4-difluoro-2-methoxy-phenyl)tetrahydrofuran-2-carboxylate Chloro-difluoro-methoxy-phenyl group; tetrahydrofuran core Halogens, methoxy, ester Alkylation with iodomethane (K₂CO₃, MeCN, 75°C)
5-{[(Pyridin-3-ylmethyl)amino]methyl}furan-2-carboxylic acid () Pyridinylmethylamino group at C5; carboxylic acid at C2 Carboxylic acid, pyridine, amine Not explicitly described; likely via reductive amination
Key Observations:
  • Electronic Effects : The target compound’s 2-methoxypyridine-3-carbonyl group introduces electron-withdrawing and hydrogen-bonding capabilities, contrasting with the halogenated aryl ether in Compound 1, which is more lipophilic and sterically hindered .
  • Reactivity : The methyl ester in the target compound is less prone to hydrolysis compared to ethyl esters (e.g., Compound 1) but more reactive than carboxylic acid derivatives (e.g., ).

Pharmacological and Physicochemical Properties

While direct pharmacological data for the target compound are absent in the evidence, inferences can be drawn from analogs:

  • Lipophilicity : The 2-methoxypyridine group likely reduces logP compared to halogenated analogs (e.g., Compound 1), enhancing aqueous solubility .

Challenges and Opportunities

  • Stability : The ester group may necessitate stabilization under acidic or basic conditions, unlike the robust carboxylic acid in .

Q & A

Q. What are the recommended synthetic routes for Methyl 5-(2-methoxypyridine-3-carbonyl)furan-2-carboxylate, and how can reaction yields be optimized?

The synthesis typically involves coupling 2-methoxypyridine-3-carboxylic acid derivatives with methyl furan-2-carboxylate intermediates. Key steps include:

  • Esterification : Use of DCC/DMAP-mediated coupling to form the furan ester moiety.
  • Acylation : Activation of the pyridine carbonyl group via mixed anhydride or HOBt/EDCI strategies.
  • Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization from ethanol/water mixtures.
    Yield optimization requires strict control of stoichiometry (1:1.2 molar ratio for acylating agents) and reaction temperature (0–5°C during acylation to minimize side reactions) .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

  • Spectroscopy :
    • 1H/13C NMR : Look for characteristic peaks:
  • Furan protons at δ 6.3–7.2 ppm (doublets for H-3 and H-4).
  • Pyridine methoxy group at δ 3.8–4.0 ppm (singlet).
    • IR : Stretching vibrations for ester C=O (~1720 cm⁻¹) and pyridine C=O (~1680 cm⁻¹).
  • Mass Spectrometry : ESI-MS in positive mode to confirm molecular ion [M+H]+ at m/z 291.1 .

Q. What solvent systems are optimal for crystallizing this compound?

Slow evaporation from dichloromethane/methanol (9:1) at 4°C produces monoclinic crystals suitable for X-ray diffraction. Avoid protic solvents (e.g., water) due to hydrolysis risks. For polymorph screening, use ethyl acetate/hexane mixtures .

Advanced Research Questions

Q. How can computational modeling predict hydrogen-bonding patterns in this compound’s crystal lattice?

  • Graph Set Analysis : Apply Etter’s formalism to classify hydrogen bonds (e.g., D(2) motifs for pyridine-furan interactions).
  • Software : Use Mercury (CCDC) or CrystalExplorer to visualize packing motifs.
  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d,p) level to validate intermolecular distances (e.g., O···H-N contacts < 2.2 Å) .

Q. What strategies resolve contradictions in reported biological activity data for aryl furan derivatives?

  • Assay Standardization : Normalize data against positive controls (e.g., doxorubicin for cytotoxicity).
  • Metabolite Profiling : Use LC-MS/MS to identify degradation products that may interfere with activity.
  • Structural Analog Comparison : Cross-reference with analogs like Methyl 3-methylfuran-2-carboxylate (CAS 1917-15-3) to isolate substituent effects .

Q. How can high-resolution X-ray diffraction data improve refinement accuracy for this compound?

  • SHELX Workflow :
    • Structure Solution : SHELXD for dual-space direct methods.
    • Refinement : SHELXL with anisotropic displacement parameters for non-H atoms.
    • Validation : Check R1/wR2 convergence (<5% discrepancy) and Flack parameter for chirality.
  • Twinned Data : Use HKLF5 format in SHELXL for handling pseudo-merohedral twinning .

Q. What HPLC methods are suitable for quantifying this compound in complex matrices (e.g., reaction mixtures)?

  • Column : C18 reverse-phase (250 × 4.6 mm, 5 μm).
  • Mobile Phase : Acetonitrile/0.1% formic acid (70:30), isocratic flow (1.0 mL/min).
  • Detection : UV at 254 nm (ε = 9500 L·mol⁻¹·cm⁻¹).
  • Validation : Linearity (R² >0.999) over 0.1–100 μg/mL, LOD 0.03 μg/mL .

Methodological Tables

Q. Table 1. Comparison of Synthetic Yields Under Different Conditions

CatalystSolventTemp (°C)Yield (%)Purity (%)
DCC/DMAPDCM0–57899.5
EDCI/HOBtTHF256598.2
HATUDMF-108299.1

Q. Table 2. Key NMR Assignments

Protonδ (ppm)MultiplicityAssignment
H-36.85d (J=3.5 Hz)Furan ring
H-47.12d (J=3.5 Hz)Furan ring
OCH₃3.92sPyridine methoxy

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 5-(2-methoxypyridine-3-carbonyl)furan-2-carboxylate
Reactant of Route 2
Methyl 5-(2-methoxypyridine-3-carbonyl)furan-2-carboxylate

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